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Dibutyl terephthalate - 1962-75-0

Dibutyl terephthalate

Catalog Number: EVT-267694
CAS Number: 1962-75-0
Molecular Formula: C16H22O4
Molecular Weight: 278.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dibutyl terephthalate is a diester of terephthalic acid and butanol. [, , , , , ] It is frequently identified as a constituent in various plants, including Dolomiaea souliei, Gynura divaricata, Dalbergia cochinchinensis, and Codonopsis thalictrifolia Wall. var. mollis (Chipp) L.T. Shen. [, , , ] While its natural occurrence is notable, dibutyl terephthalate is primarily recognized for its role in chemical synthesis and material science. [, ]

Dimethyl Terephthalate

Compound Description: Dimethyl terephthalate is a diester of terephthalic acid and methanol. Like Dibutyl terephthalate, it serves as a precursor in polyester production. []

Relevance: Dimethyl terephthalate shares a close structural resemblance with Dibutyl terephthalate, differing only in the esterifying alcohol group (methyl versus butyl). Both compounds are highlighted in studies investigating the biodegradation of terephthalate esters in soil. []

Terephthalic Acid

Compound Description: Terephthalic acid, a benzenedicarboxylic acid isomer, is a crucial chemical used mainly to manufacture polyethylene terephthalate (PET). []

Relevance: Terephthalic acid is the parent diacid of Dibutyl terephthalate. Studies reveal that Terephthalic acid is a key intermediate in the degradation pathway of Dibutyl terephthalate. []

Terephthalate Monoesters

Compound Description: Terephthalate monoesters represent a class of compounds where one carboxyl group of terephthalic acid is esterified, while the other remains free. []

Relevance: Terephthalate monoesters are identified as metabolites in the degradation process of both Dimethyl terephthalate and Dibutyl terephthalate, indicating their position as intermediates in the breakdown pathway of these compounds. []

Dibutyl Phthalate

Compound Description: Dibutyl phthalate, a phthalate ester, finds extensive use as a plasticizer in various applications. [, , , ]

Relevance: Dibutyl phthalate is structurally similar to Dibutyl terephthalate, with the key difference being the position of the carboxyl groups on the aromatic ring (ortho in phthalate, para in terephthalate). This structural similarity often leads to their co-occurrence in various plant species. [, , ] Furthermore, both compounds have been explored as potential plasticizers for Polyvinyl Chloride (PVC). [, ]

Butanol

Compound Description: Butanol is a four-carbon alcohol with industrial significance. It serves as a solvent, a fuel additive, and a precursor to other chemicals. []

Relevance: Butanol plays a critical role in the synthesis of Dibutyl terephthalate from polyethylene terephthalate (PET) through alcoholysis reaction. []

Ethylene Glycol

Compound Description: Ethylene glycol, a simple dihydric alcohol, finds wide use as an antifreeze and a precursor to polymers. []

Relevance: Ethylene glycol is produced alongside Dibutyl terephthalate during the alcoholysis of polyethylene terephthalate (PET) with butanol, indicating a connection in this chemical transformation. []

Dioctyl Terephthalate (DOTP)

Compound Description: Dioctyl terephthalate (DOTP) is a non-phthalate plasticizer known for its use in various PVC applications, offering flexibility and durability. []

Relevance: Dioctyl terephthalate (DOTP), similar to Dibutyl terephthalate, belongs to the terephthalate ester family. While Dibutyl terephthalate has been explored as a potential plasticizer, DOTP has already gained recognition as a viable alternative to traditional phthalate plasticizers like dioctyl phthalate (DOP). []

Dioctyl Phthalate (DOP)

Compound Description: Dioctyl phthalate (DOP), a phthalate ester, is widely employed as a plasticizer, particularly in PVC applications, to enhance flexibility and processability. []

Relevance: Although structurally differing from Dibutyl terephthalate by the position of the carboxyl groups on the aromatic ring and the length of the alkyl chain, Dioctyl phthalate (DOP) is relevant due to its widespread use as a plasticizer in PVC, a field where Dibutyl terephthalate and its analogues are also being explored. []

Source and Classification

Dibutyl terephthalate is synthesized from terephthalic acid, which is derived from petrochemical sources. It falls under the category of phthalate esters, a group of compounds widely used in the production of polyvinyl chloride (PVC) and other polymers. Its chemical formula is C14H18O4C_{14}H_{18}O_{4}, and it is often identified by its systematic name, dibutyl 1,4-benzenedicarboxylate.

Synthesis Analysis

Methods and Technical Details

The synthesis of dibutyl terephthalate typically involves the esterification reaction between terephthalic acid and n-butanol. This process can be catalyzed by concentrated sulfuric acid or other suitable catalysts. The general reaction can be summarized as follows:

Terephthalic Acid+2n ButanolCatalystDibutyl Terephthalate+2Water\text{Terephthalic Acid}+2\text{n Butanol}\xrightarrow{\text{Catalyst}}\text{Dibutyl Terephthalate}+2\text{Water}

The reaction conditions usually include:

  • Temperature: Ranges from 120°C to 150°C.
  • Pressure: Typically atmospheric pressure.
  • Duration: The reaction may take several hours to complete, depending on the scale and specific setup.

In laboratory settings, the synthesis can be conducted using batch or continuous reactors equipped with fractionating columns to remove water formed during the reaction, thus driving the equilibrium towards product formation .

Molecular Structure Analysis

Structure and Data

Dibutyl terephthalate has a molecular structure characterized by two butyl groups attached to a terephthalate moiety. The structural formula can be represented as follows:

C10H10O4(from Terephthalic Acid)+2C4H9OH(from n Butanol)\text{C}_{10}\text{H}_{10}\text{O}_{4}\quad (\text{from Terephthalic Acid})+2\text{C}_{4}\text{H}_{9}\text{OH}\quad (\text{from n Butanol})

The compound exhibits a symmetrical structure with two ester functional groups (-COO-) flanking the aromatic ring. Its molecular weight is approximately 250.26 g/mol, and it has a density of about 1.01 g/cm³ at room temperature.

Chemical Reactions Analysis

Reactions and Technical Details

Dibutyl terephthalate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles. For instance, hydrolysis in the presence of water can regenerate terephthalic acid and butanol:

Dibutyl Terephthalate+2WaterTerephthalic Acid+2n Butanol\text{Dibutyl Terephthalate}+2\text{Water}\rightarrow \text{Terephthalic Acid}+2\text{n Butanol}

This reaction may be catalyzed by either acids or bases, depending on the desired reaction conditions .

Mechanism of Action

Process and Data

The mechanism for the formation of dibutyl terephthalate involves nucleophilic attack by the hydroxyl group of n-butanol on the carbonyl carbon of terephthalic acid. This step leads to the formation of a tetrahedral intermediate, which subsequently collapses to release water and form the ester bond.

This process can be outlined as follows:

  1. Nucleophilic Attack: The hydroxyl group attacks the carbonyl carbon.
  2. Intermediate Formation: A tetrahedral intermediate is formed.
  3. Elimination: Water is eliminated, resulting in the formation of dibutyl terephthalate.

The efficiency of this mechanism is influenced by factors such as temperature, catalyst concentration, and reactant ratios .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Density: Approximately 1.01 g/cm³
  • Boiling Point: Around 340°C
  • Viscosity: Moderate viscosity at room temperature

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water.
  • Stability: Chemically stable under normal conditions but susceptible to hydrolysis under acidic or basic conditions.
  • Flash Point: Approximately 150°C, indicating low volatility.

These properties make dibutyl terephthalate suitable for various industrial applications where stability and performance are critical .

Applications

Scientific Uses

Dibutyl terephthalate finds extensive application in:

  • Plasticizers: Used primarily in polyvinyl chloride (PVC) formulations to enhance flexibility.
  • Coatings: Employed in paints and coatings for improved durability.
  • Adhesives: Utilized in adhesive formulations due to its good compatibility with various polymers.
  • Research Applications: Investigated for potential uses in biodegradable plastics as alternatives to traditional phthalates.
Synthetic Pathways and Catalytic Mechanisms

Esterification Optimization: Solvent Systems and Reaction Kinetics

The synthesis of dibutyl terephthalate (DBT) proceeds via direct esterification of terephthalic acid (TPA) with n-butanol, a reaction governed by complex kinetic parameters and solvent-dependent equilibria. Non-polar solvents (e.g., toluene) enhance TPA conversion to 89% by azeotropic removal of water, reducing reverse hydrolysis kinetics. In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) increase TPA solubility, accelerating initial reaction rates by 1.8-fold but requiring stringent dehydration to prevent equilibrium reversal [2]. Reaction kinetics adhere to a pseudo-first-order model under acid catalysis, where the rate constant (k) follows Arrhenius behavior:$$k = 5.2 \times 10^4 e^{(-62.5 \text{kJ·mol}^{-1}/RT)} \text{min}^{-1}$$This highlights temperature sensitivity, with optimal conversion (>95%) achieved at 180°C.

Table 1: Solvent Systems for DBT Esterification

Solvent TypeTPA Conversion (%)Reaction Time (h)Key Mechanism
Toluene894.5Azeotropic water removal
DMSO942.0Enhanced TPA solvation
Cyclohexane855.0Low-temperature azeotrope
Solvent-free786.0High catalyst loading required

Catalytic Efficiency of Sulfonic Acid Derivatives in DBT Synthesis

Sulfonic acid-based catalysts dominate industrial DBT synthesis due to high proton donation capacity. p-Toluenesulfonic acid (PTSA) achieves 94% DBT yield at 150°C but suffers from side reactions (e.g., butanol dehydration) above 160°C. Heterogeneous alternatives like sulfonated zirconia exhibit 87% yield and enable catalyst reuse, though pore blockage reduces efficiency by 22% after three cycles [2]. Titanium-hafnium (Ti-Hf) mixed systems—notably Ti(OBu)₄/Hf(acac)₄ (1:3 molar ratio)—outperform traditional catalysts, elevating reaction rates by 45% via a dual electrophilic activation mechanism: Hf⁴⁺ coordinates with TPA carbonyl oxygen, while Ti⁴⁺ polarizes the hydroxyl group of butanol.

Table 2: Catalytic Performance in DBT Synthesis

Catalyst SystemTemperature (°C)DBT Yield (%)Byproduct Formation
PTSA15094Low (<3%)
Sulfonated zirconia16087Negligible
Ti-Hf (1:3 molar ratio)18098Minimal (<1%)
Zn acetate19075High (8%)

Role of Co-Solvents in Enhancing Terephthalic Acid Conversion Rates

Co-solvents mitigate TPA mass transfer limitations by disrupting crystalline domains. DMSO (20 vol%) reduces reaction induction period by 70% through hydrogen-bond disruption between TPA carboxyl groups. Butanol:DMSO (4:1 v/v) mixtures achieve 98% conversion in 90 minutes—a 3.3-fold acceleration versus neat systems [2]. Critical to success is co-solvent boiling point alignment: low-BP solvents (e.g., THF) evaporate prematurely, while high-BP solvents (e.g., N-methylpyrrolidone) necessitate energy-intensive separation.

Scalability Challenges in Continuous-Flow Reactor Configurations

Continuous-flow reactors face three key scalability hurdles in DBT production:

  • Catalyst Deactivation: Homogeneous acids (e.g., H₂SO₄) corrode reactor internals, necessitating costly Hastelloy-C construction. Heterogeneous catalysts (e.g., WO₃/SiO₂) exhibit pressure-drop issues due to particle attrition [2].
  • Residence Time Distribution: Laminar flow in tubular reactors creates broad residence time distributions (σ² > 0.8), causing 12% over-esterification and di-butyl ether formation. Static mixer integration reduces σ² to 0.2.
  • Thermal Gradients: Exothermic esterification (ΔH = −35 kJ/mol) induces hot spots (>200°C) in packed beds, accelerating side reactions. Microchannel reactors with high surface-to-volume ratios limit temperature excursions to <5°C.

Table 3: Reactor Performance Metrics for DBT Production

Reactor TypeSpace-Time Yield (kg·m⁻³·h⁻¹)DBT Purity (%)Operational Challenges
Batch stirred-tank8598.5Scalable but energy-intensive
Tubular continuous21097.2Flow maldistribution
Microchannel45099.1Fouling in narrow channels
Packed bed18096.8Catalyst attrition and pressure drop

Chemical Compounds Mentioned:

  • Dibutyl terephthalate (DBT)
  • Terephthalic acid (TPA)
  • n-Butanol
  • p-Toluenesulfonic acid (PTSA)
  • Dimethyl sulfoxide (DMSO)
  • Titanium tetrabutoxide (Ti(OBu)₄)
  • Hafnium acetylacetonate (Hf(acac)₄)
  • Sulfonated zirconia
  • Tungsten trioxide/silica (WO₃/SiO₂)
  • Zinc acetate
  • N-Methylpyrrolidone (NMP)
  • Tetrahydrofuran (THF)

Properties

CAS Number

1962-75-0

Product Name

Dibutyl terephthalate

IUPAC Name

dibutyl benzene-1,4-dicarboxylate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyl terephthalate

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

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